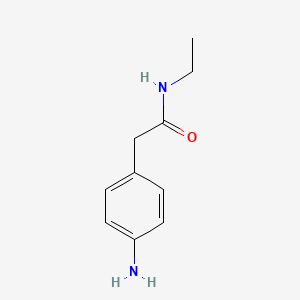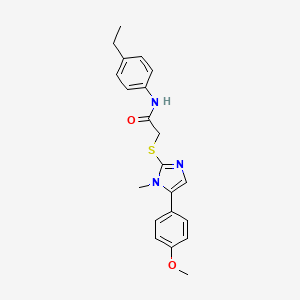
N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Metabolic Pathways in Liver Microsomes
Coleman et al. (2000) studied the metabolism of chloroacetamide herbicides, which are structurally related to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, in rat and human liver microsomes. They found that these compounds undergo complex metabolic pathways, forming intermediates like 2-chloro-N-(2,6-diethylphenyl)acetamide and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide. These metabolites were further bioactivated, indicating the intricate processes involved in the liver's handling of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Coordination Complexes in Chemistry
A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, related to the compound of interest, in the context of coordination chemistry. They synthesized novel Co(II) and Cu(II) coordination complexes and analyzed their structure and antioxidant activity. This study highlights the potential use of such acetamide derivatives in forming metal complexes with significant biological activities (Chkirate et al., 2019).
Development of PET Tracers
Gao, Wang, and Zheng (2016) focused on developing PET tracers using carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives, closely related to the compound . They aimed to enhance imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), demonstrating the potential of such compounds in diagnostic imaging (Gao, Wang, & Zheng, 2016).
Synthesis and Antimicrobial Activity
Gullapelli, Thupurani, and Brahmeshwari (2014) investigated the synthesis and antibacterial activity of compounds similar to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide. Their research contributes to the understanding of how such compounds can be synthesized and their potential as antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Anticonvulsant Activity
Aktürk et al. (2002) explored the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, similar in structure to the compound . They discovered significant anticonvulsant properties in some of these derivatives, indicating potential therapeutic applications (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antimicrobial Activities of Thiazoles
Wardkhan et al. (2008) synthesized thiazoles and their fused derivatives, demonstrating antimicrobial activities. These compounds, related to N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide, showed effectiveness against various bacterial and fungal strains (Wardkhan, Youssef, Hamed, & Ouf, 2008).
特性
IUPAC Name |
N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-4-15-5-9-17(10-6-15)23-20(25)14-27-21-22-13-19(24(21)2)16-7-11-18(26-3)12-8-16/h5-13H,4,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVQZIVBFOYDOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2938442.png)

![1-[3-(methylsulfanyl)phenyl]-4-(1-propyl-1H-1,3-benzodiazol-2-yl)pyrrolidin-2-one](/img/structure/B2938444.png)
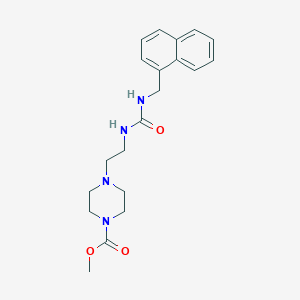
![1'-Benzyl-3-[3-(trifluoromethyl)phenyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2938446.png)
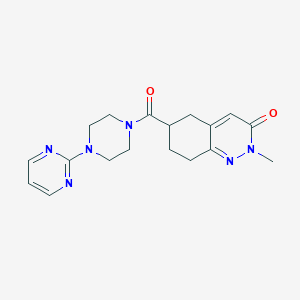
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2938449.png)
![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2938450.png)
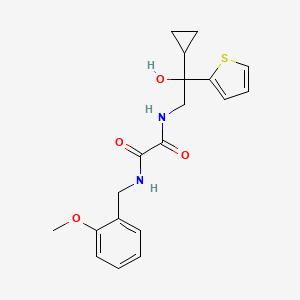
![7-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfonyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2938455.png)
![5-(cyclobutylcarbonyl)-N-(5-fluoro-2-methylphenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2938457.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2938458.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(5-bromothiophen-2-yl)methanone](/img/structure/B2938462.png)
